BenchChemオンラインストアへようこそ!

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0, MFCD11111251) is a chiral, orthogonally protected vicinal amino alcohol based on a pyrrolidine scaffold (C9H18N2O3, MW 202.25). Its defining feature is the defined trans-(3R,4R) absolute configuration, fixed at both stereocenters, which renders it a key intermediate for the construction of biologically active molecules requiring this specific spatial arrangement.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 330681-18-0
Cat. No. B151570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
CAS330681-18-0
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1
InChIKeyMOZOQDNRVPHFOO-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0) – Core Building Block for Stereospecific Synthesis


(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0, MFCD11111251) is a chiral, orthogonally protected vicinal amino alcohol based on a pyrrolidine scaffold (C9H18N2O3, MW 202.25). Its defining feature is the defined trans-(3R,4R) absolute configuration, fixed at both stereocenters, which renders it a key intermediate for the construction of biologically active molecules requiring this specific spatial arrangement [1]. The tert-butoxycarbonyl (Boc) protecting group enables selective N-deprotection under mild acidic conditions while preserving the integrity of the free amino and hydroxyl groups for further functionalization .

Why Generic Substitution of (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Fails: Stereochemical Identity Governs Biological and Synthetic Outcome


The pyrrolidine ring's two stereocenters give rise to four possible stereoisomers – (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Among these, only the (3R,4R)-configured compound directs the correct spatial orientation of the amino and hydroxyl groups required for constructing neuronal nitric oxide synthase (nNOS) inhibitors, which achieve single-digit nanomolar potency (Ki = 5 nM) and >1000-fold selectivity over eNOS/iNOS isoforms [1]. Its enantiomer, (3S,4S)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, is instead utilized in the synthesis of the anticancer agent voreloxin [1]. The cis diastereomers (3R,4S)/(3S,4R) cannot recapitulate the trans relationship of the substituents, leading to profoundly different three-dimensional molecular shapes that fail to engage the intended biological targets. Consequently, simple substitution of this compound with another in-class pyrrolidine derivative (racemic trans, enantiomeric, or cis) results in either a loss of stereochemical fidelity or an entirely divergent synthetic trajectory.

Product-Specific Quantitative Evidence Guide: (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate


Enantiomeric Purity Defines Synthetic Utility: (3R,4R) vs. (3S,4S) vs. Racemate

The (3R,4R) enantiomer is obtained with ≥92% enantiomeric excess (ee) via PSL-IM-catalyzed transesterification in TBME, while the (3S,4S) enantiomer requires alternative enzymatic conditions (CAL-B) to achieve comparable ee [1]. The racemic trans mixture exhibits 0% ee and cannot provide stereochemical control in downstream asymmetric syntheses [1]. High ee (>95%) is critical because stereochemical impurities propagate into diastereomeric products, reducing the yield and purity of final drug candidates.

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Stereospecific Biological Outcome: nNOS Inhibition vs. Anticancer Activity

The (3R,4R) core is an essential precursor for pyrrolidine-based nNOS inhibitors, such as compound 1 (Ki = 5 nM, 3800-fold selective for nNOS over eNOS, 1200-fold over iNOS) [1]. In contrast, the (3S,4S) enantiomeric core is utilized in the synthesis of voreloxin, a topoisomerase II inhibitor evaluated in Phase II clinical trials for acute myeloid leukemia [2]. The two enantiomers are not interchangeable; their divergent bioactivities underscore the absolute requirement for configurational fidelity.

Neuronal Nitric Oxide Synthase Voreloxin Stereochemistry-Activity Relationship

Chemical Purity and QC Documentation: (3R,4R) Enantiomer vs. Racemic Mixture

Commercially available (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0) is supplied with a purity specification of ≥98% (HPLC) and is accompanied by a Certificate of Analysis (CoA) including NMR, HPLC, and MS data . In contrast, many generic racemic trans-3-amino-1-Boc-4-hydroxypyrrolidine listings (CAS 148214-90-8) do not universally guarantee enantiomeric composition, posing a risk of diastereomeric contamination . The availability of batch-specific CoAs enables rigorous quality control in regulated environments.

Quality Control Certificate of Analysis Procurement Specification

Storage Stability and Handling: Defined Conditions for (3R,4R) Isomer Integrity

The (3R,4R) compound requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent oxidative degradation and moisture uptake, ensuring long-term stability . Unprotected or partially protected analogs (e.g., free 3-amino-4-hydroxypyrrolidine) are significantly more hygroscopic and prone to decomposition, requiring more stringent handling and limiting shelf-life . The Boc protection also suppresses undesired N-oxidation during storage.

Stability Storage Conditions Handling

Safety Profile: GHS Classification Informs Procurement Risk Assessment

The compound carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with a precautionary storage code of P261 (avoid breathing dust/fume/gas/mist/vapors/spray) [1]. This profile is comparable to that of the (3S,4S) enantiomer, but it differs from the hydrochloride salt form (CAS 1202067-36-4) which carries additional corrosive hazards . Understanding these distinctions allows procurement teams to accurately assess PPE requirements and disposal costs.

Safety Data Sheet GHS Classification Risk Assessment

IP and Regulatory Precedence: (3R,4R) Configuration in Patent Literature

The (3R,4R) stereochemistry is explicitly claimed in patent WO2009/153554 A1 as a constituent of PLK1 inhibitor compounds [1]. In contrast, the (3S,4S) configuration is predominantly cited in patents related to naphthyridine antitumor agents [2]. While the target compound is an intermediate, its stereochemistry can influence the patent landscape of downstream drug candidates, making procurement of the correct enantiomer critical for freedom-to-operate (FTO) considerations.

Patent Landscape Freedom to Operate PLK1 Inhibitor

Best Research and Industrial Application Scenarios for (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate


Synthesis of Selective nNOS Inhibitors for Neurodegenerative Disease Research

The (3R,4R) configuration is mandatory for constructing the pyrrolidine core of potent and selective nNOS inhibitors (Ki = 5 nM, >1000-fold selectivity). Research groups developing therapeutics for Parkinson's disease, Alzheimer's disease, or cerebral ischemia should exclusively source the (3R,4R) enantiomer to maintain the stereochemical integrity required for target engagement [1].

PLK1 Inhibitor Development in Oncology

Patent WO2009/153554 explicitly incorporates the (3R,4R) stereochemistry into PLK1 inhibitor scaffolds. Medicinal chemistry teams pursuing PLK1-based anticancer strategies should utilize this compound as a key intermediate to ensure alignment with the patent's structural claims and to enable direct structure-activity relationship (SAR) comparisons [1].

Stereospecific Building Block for Chiral Auxiliary and Ligand Synthesis

The orthogonal protection (Boc on N; free NH2 and OH) allows sequential functionalization without cross-reactivity. This compound is ideal for generating chiral ligands or auxiliaries where the trans-(3R,4R) relationship defines the geometry of the metal-binding pocket. Its high enantiomeric purity (≥92% ee) translates to higher diastereoselectivity in subsequent asymmetric transformations [1].

Quality Control and Regulatory-Compliant Procurement for GLP/GMP Environments

With a purity specification of ≥98%, full analytical documentation (CoA, NMR, HPLC, MS), and defined storage conditions (2–8 °C under inert gas), this compound meets the documentation requirements for GLP toxicology studies and early-phase GMP manufacturing. Procurement of the defined enantiomer with batch-specific QC data minimizes the risk of regulatory queries related to stereochemical identity [1].

Quote Request

Request a Quote for (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.